molecular formula C23H17FN4OS B2507420 6-(3-fluorophenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 868147-58-4

6-(3-fluorophenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2507420
CAS No.: 868147-58-4
M. Wt: 416.47
InChI Key: XHSCQTGZVIVAEB-UHFFFAOYSA-N
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Description

6-(3-fluorophenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C23H17FN4OS and its molecular weight is 416.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Researchers have developed methods to synthesize various chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine derivatives and their analogs, demonstrating the versatility and adaptability of these compounds in chemical synthesis. For instance, one study focused on the synthesis and X-ray study of 6H-chromeno[3,4-e][1,3,4]triazolo[2,3-a]pyrimidine, revealing insights into the molecular structure and potential for further functionalization (Amr et al., 2016). Another research effort described the synthesis of novel 2-methyl and 2-cyanomethyl-12-aryl-8,12-dihydro-9H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11(10H)-one derivatives, further expanding the scope of this compound class (Li et al., 2015).

Potential Biological Activities

These compounds have also been investigated for their biological activities, offering promising applications in medicinal chemistry. For example, a study on structural characterization and antimicrobial activities of 7H-Benzo[h]chromeno[2,3-d]pyrimidine and 14H-Benzo[h]chromeno[3,2-e][1,2,4]triazolo[1,5-c] pyrimidine derivatives showed that some of these molecules exhibited potent antibacterial activities against various microbial strains (Okasha et al., 2016). This suggests their potential utility in developing new antimicrobial agents.

Antitumor and Antimicrobial Evaluation

Further research into the structural analogs of this compound family has highlighted their antitumor and antimicrobial potentials. For instance, studies on 4-(Het)aryl-4,7-dihydroazolopyrimidines revealed their tuberculostatic activity, indicating potential applications in tuberculosis treatment (Titova et al., 2019). Another study synthesized novel 9,9-dimethyl-8,12-dihydro-9H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11(10H)-one derivatives and evaluated their antimicrobial activities, contributing to the search for new antimicrobial compounds (Wang et al., 2014).

Safety and Hazards

The safety and hazards associated with these compounds can vary widely, depending on their specific structure and properties . It’s important to handle these compounds with care and to follow all safety guidelines when working with them .

Future Directions

The future research directions for these compounds could involve further exploration of their potential medicinal uses, as well as the development of new synthesis methods .

Properties

IUPAC Name

9-(3-fluorophenyl)-4-methyl-11-thiophen-2-yl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN4OS/c1-13-7-8-17-16(10-13)20-19(22(29-17)14-4-2-5-15(24)11-14)21(18-6-3-9-30-18)28-23(27-20)25-12-26-28/h2-12,21-22H,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSCQTGZVIVAEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(C3=C2NC4=NC=NN4C3C5=CC=CS5)C6=CC(=CC=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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